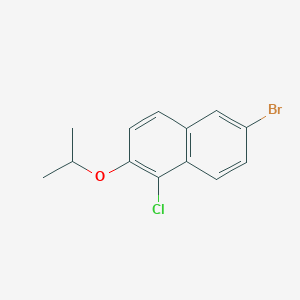

6-Bromo-1-chloro-2-isopropoxynaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-chloro-2-propan-2-yloxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrClO/c1-8(2)16-12-6-3-9-7-10(14)4-5-11(9)13(12)15/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYRCUUQDLDXJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C2=C(C=C1)C=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801232191 | |

| Record name | Naphthalene, 6-bromo-1-chloro-2-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394291-46-3 | |

| Record name | Naphthalene, 6-bromo-1-chloro-2-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394291-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 6-bromo-1-chloro-2-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Spectroscopic Characterization Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution and the solid state. For 6-Bromo-1-chloro-2-isopropoxynaphthalene, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals is necessary.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the protons of the isopropoxy group. The chemical shifts (δ) are influenced by the electronic effects of the bromo, chloro, and isopropoxy substituents. The aromatic region would likely display a set of coupled multiplets corresponding to the five protons on the naphthalene core. The isopropoxy group would exhibit a septet for the CH proton and a doublet for the two methyl (CH₃) groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide signals for each of the 13 unique carbon atoms in the molecule. The chemical shifts of the naphthalene carbons are influenced by the positions of the substituents. The carbon attached to the bromine (C-6) would appear in the range of 115-125 ppm, while the carbon bonded to the chlorine (C-1) would be found between 125-135 ppm. The carbon bearing the isopropoxy group (C-2) would be significantly downfield, typically in the 150-160 ppm range, due to the deshielding effect of the oxygen atom. The carbons of the isopropoxy group would appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.20 - 7.40 (d) | 115 - 120 |

| H-4 | 7.70 - 7.90 (d) | 128 - 132 |

| H-5 | 7.50 - 7.70 (d) | 129 - 133 |

| H-7 | 7.80 - 8.00 (dd) | 129 - 133 |

| H-8 | 8.00 - 8.20 (d) | 125 - 130 |

| O-CH | 4.60 - 4.80 (sept) | 70 - 75 |

| CH₃ | 1.30 - 1.50 (d) | 21 - 24 |

| C-1 | - | 125 - 130 |

| C-2 | - | 150 - 155 |

| C-4a | - | 126 - 130 |

| C-6 | - | 118 - 122 |

| C-8a | - | 130 - 135 |

| C-9 | - | 130 - 135 |

| C-10 | - | 123 - 128 |

Note: The predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions. 'd' denotes a doublet and 'sept' denotes a septet.

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons on the naphthalene ring. For instance, correlations between H-3 and H-4, and between H-7 and H-8, would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in confirming the substitution pattern by observing through-space interactions between the isopropoxy protons and the H-3 proton.

Solid-state NMR (ssNMR) could provide valuable information about the molecular structure and packing in the crystalline state. nih.gov Since crystal structures often exhibit lower symmetry than the isolated molecule, ssNMR can reveal non-equivalence of atoms that appear equivalent in solution NMR. nih.gov For this compound, ssNMR could be used to study polymorphism, which is the existence of multiple crystalline forms of the same compound.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would display characteristic absorption bands for the various functional groups.

C-H stretching: Aromatic C-H stretching vibrations would appear in the region of 3050-3100 cm⁻¹. Aliphatic C-H stretching from the isopropoxy group would be observed between 2850-3000 cm⁻¹.

C=C stretching: The aromatic ring C=C stretching vibrations would result in several bands in the 1450-1600 cm⁻¹ region.

C-O stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretching would be expected around 1200-1250 cm⁻¹.

C-Br and C-Cl stretching: The C-Br stretching vibration typically appears in the 500-600 cm⁻¹ region, while the C-Cl stretching band is found in the 600-800 cm⁻¹ range. These bands can be useful for confirming the presence of the halogen substituents.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O (Aryl-Alkyl Ether) Stretch | 1200 - 1250 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. youtube.com It is particularly sensitive to non-polar bonds and can be a powerful tool for studying the skeletal vibrations of the naphthalene ring. The C-Br and C-Cl stretching vibrations, which are often weak in the IR spectrum, can produce strong signals in the Raman spectrum. Furthermore, Raman spectroscopy is an excellent technique for studying crystal polymorphism, as different crystalline forms of a compound will give rise to distinct Raman spectra due to differences in their crystal lattice vibrations. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the exact elemental formula of a compound. For this compound, HRMS provides the high-accuracy mass measurement necessary to confirm its molecular formula, C₁₃H₁₂BrClO. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the presence of these halogens.

While specific fragmentation data for this compound is not extensively published, the fragmentation pathways for halogenated aromatic compounds are well-understood. umn.edunist.gov Common fragmentation patterns would likely involve the loss of the isopropoxy group, the isopropyl group, or the halogen atoms. The stability of the naphthalene ring system suggests that it would remain intact in many fragmentation processes. nist.gov

Table 1: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z | Isotopic Abundance (%) |

|---|---|---|

| [C₁₃H₁₂⁷⁹Br³⁵ClO]⁺ | 297.9758 | 100.0 |

| [C₁₃H₁₂⁸¹Br³⁵ClO]⁺ | 299.9738 | 97.3 |

| [C₁₃H₁₂⁷⁹Br³⁷ClO]⁺ | 299.9729 | 32.5 |

| [C₁₃H₁₂⁸¹Br³⁷ClO]⁺ | 301.9708 | 31.6 |

Note: This table is predictive and based on theoretical isotopic distributions.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule. Although a specific crystal structure for this compound is not publicly available, analysis of related structures, such as other halogenated naphthalene derivatives, provides significant insight into its likely solid-state characteristics. mdpi.commdpi.com

The isopropoxy group attached to the naphthalene ring is not rigid and can adopt different conformations. The torsion angle between the plane of the naphthalene ring and the C-O-C plane of the isopropoxy group is a key conformational parameter. X-ray diffraction studies on analogous alkoxy-substituted naphthalenes would reveal the preferred conformation in the solid state, which is typically a result of minimizing steric hindrance with the adjacent chloro group at the 1-position and optimizing crystal packing forces. The isopropyl group itself can also exhibit rotational isomerism.

Electronic Absorption and Emission Spectroscopy Research

The electronic properties of this compound are primarily governed by the naphthalene chromophore, with modifications induced by the halogen and isopropoxy substituents.

The UV-Visible absorption spectrum of naphthalene derivatives typically displays characteristic bands corresponding to π-π* transitions. For this compound, the absorption spectrum is expected to show these characteristic naphthalene bands, likely red-shifted due to the electronic effects of the substituents. The isopropoxy group, being an electron-donating group, would contribute to this bathochromic shift. The halogen atoms also influence the electronic structure and can lead to further shifts in the absorption maxima.

Table 2: Expected UV-Visible Absorption Data for this compound in a Nonpolar Solvent

| Transition | Expected λmax (nm) Range | Molar Absorptivity (ε) Range (M⁻¹cm⁻¹) |

|---|---|---|

| ¹Lₐ ← ¹A | 260 - 290 | 5,000 - 10,000 |

| ¹Lₑ ← ¹A | 310 - 340 | 1,000 - 5,000 |

Note: This table is based on typical values for substituted naphthalenes and is predictive.

Table 3: Predicted Fluorescence Properties for this compound

| Property | Predicted Value/Range |

|---|---|

| Emission Maximum (λem) | 340 - 380 nm |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.4 |

Note: This table is predictive and based on data for analogous halogenated and alkoxy-substituted naphthalenes.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and molecular geometry of complex organic molecules. For 6-Bromo-1-chloro-2-isopropoxynaphthalene, DFT calculations can provide significant insights into its fundamental chemical characteristics. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-31G(d), to achieve a balance between accuracy and computational cost.

In its electronic ground state, the geometry of this compound is determined by the arrangement of its constituent atoms that minimizes the total electronic energy. The naphthalene (B1677914) core is inherently aromatic and planar. The bromo, chloro, and isopropoxy substituents will induce minor distortions in the planarity of the naphthalene rings due to steric and electronic effects. The bond lengths and angles around the substituted positions are expected to deviate from those of unsubstituted naphthalene. For instance, the C-Br and C-Cl bonds will have characteristic lengths, and the C-O-C bond angle of the isopropoxy group will adopt a value typical for ethers.

Excited state properties, which are crucial for understanding the photophysical behavior of the molecule, can be investigated using Time-Dependent DFT (TD-DFT). rsc.org The lowest-energy electronic excitation is often dominated by a transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org For substituted naphthalenes, these transitions are typically of a π→π* nature, originating from the aromatic system. researchgate.net The presence of the halogen and isopropoxy substituents is expected to modulate the energies of these transitions, thereby influencing the absorption and emission spectra of the compound compared to the parent naphthalene molecule. rsc.org

Table 1: Predicted Geometrical Parameters for this compound (Note: These are hypothetical values based on typical DFT calculations for similar structures.)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-O (Aromatic) Bond Length | ~1.37 Å |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. acs.org The HOMO and LUMO are the key orbitals involved in many chemical reactions. The energy, shape, and distribution of these orbitals in this compound dictate its electrophilic and nucleophilic behavior.

HOMO (Highest Occupied Molecular Orbital): The isopropoxy group, being an electron-donating group due to the lone pairs on the oxygen atom, is expected to raise the energy of the HOMO and have a significant orbital contribution at the C2, C1, and C3 positions of the naphthalene ring. The bromo and chloro substituents, while electronegative, can also participate in π-donation, albeit to a lesser extent. The HOMO is likely to be delocalized over the entire naphthalene ring system, with significant contributions from the isopropoxy group.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be a π* orbital of the naphthalene system. The electron-withdrawing inductive effects of the bromine and chlorine atoms would likely lower the energy of the LUMO. This reduction in the HOMO-LUMO energy gap due to the combined effects of the substituents influences the molecule's electronic transitions. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These are example values to illustrate expected trends for substituted naphthalenes.)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.2 | π* orbital, delocalized over the naphthalene core |

| HOMO | -5.8 | π orbital, with significant contribution from the isopropoxy group and naphthalene core |

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. libretexts.org It is invaluable for predicting non-covalent interactions and sites of electrophilic or nucleophilic attack. numberanalytics.com For this compound, the ESP map would reveal distinct regions of positive and negative potential.

Regions of negative electrostatic potential (typically colored red) are expected around the electronegative oxygen atom of the isopropoxy group and, to a lesser extent, the chlorine and bromine atoms, reflecting the presence of lone pairs. researchgate.net These sites would be susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) may be found on the hydrogen atoms of the isopropoxy group and potentially in the vicinity of the halogen atoms along the C-X bond axis (a phenomenon known as a σ-hole), which can lead to halogen bonding. researchgate.netresearchgate.net The aromatic π-system of the naphthalene rings will also exhibit a region of negative potential above and below the plane of the rings.

Reaction Mechanism Predictions and Energy Barrier Calculations

Computational chemistry allows for the detailed exploration of reaction pathways and the calculation of activation energies, providing insights into reaction kinetics and selectivity that can be difficult to obtain experimentally.

Further halogenation of this compound would proceed via an electrophilic aromatic substitution mechanism. DFT calculations can be employed to model the reaction pathways for the introduction of another halogen atom (e.g., bromination or chlorination). The calculations would involve identifying the transition states and intermediates for substitution at each available position on the naphthalene ring.

The regioselectivity of this reaction is governed by the electronic and steric effects of the existing substituents. The powerful electron-donating and ortho-, para-directing nature of the isopropoxy group would strongly favor substitution at the C3 position. However, the position is sterically hindered by the adjacent chloro and isopropoxy groups. The C5 and C8 positions are also potential sites for halogenation. By calculating the activation energy barriers for each possible pathway, the most likely product can be predicted. researchgate.net The mechanism often involves the formation of a sigma complex (or Wheland intermediate), and the stability of this intermediate is a key factor in determining the reaction outcome. researchgate.net

The synthesis of this compound likely involves the O-alkylation of a 6-bromo-1-chloro-2-naphthol precursor. Theoretical studies can elucidate the mechanism of this reaction, which is typically a Williamson ether synthesis involving the nucleophilic attack of the naphthoxide ion on an isopropyl halide (e.g., 2-bromopropane).

Computational modeling can be used to study the SN2 reaction pathway. DFT calculations can determine the structure of the transition state and the activation energy for the reaction. These calculations can also explore competing reaction pathways, such as elimination reactions of the alkyl halide. Theoretical investigations on the O-alkylation of related naphthols have been performed to understand their reactivity. rsc.org These studies help in optimizing reaction conditions by providing a molecular-level understanding of the reaction mechanism.

Spectroscopic Property Simulations (e.g., NMR, UV-Vis, IR, Raman)

The simulation of spectroscopic properties is a cornerstone of computational chemistry, enabling the prediction and interpretation of experimental spectra. For this compound, these simulations can provide a detailed understanding of its electronic and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR spectra are invaluable for confirming the structure of synthesized compounds. Density Functional Theory (DFT) methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used to predict the chemical shifts of ¹H and ¹³C nuclei. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. The simulated chemical shifts for this compound would be influenced by the electronic environment of each nucleus, which is modulated by the electronegative bromine and chlorine atoms and the electron-donating isopropoxy group.

Illustrative Simulated ¹H and ¹³C NMR Data for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (isopropyl CH) | 4.7 - 4.9 |

| H (isopropyl CH₃) | 1.3 - 1.5 |

| H (aromatic) | 7.0 - 8.2 |

| C (C-Cl) | 125 - 128 |

| C (C-O) | 150 - 153 |

| C (C-Br) | 118 - 121 |

| C (isopropyl CH) | 70 - 73 |

| C (isopropyl CH₃) | 21 - 23 |

Note: The data in this table is illustrative and based on typical values for similar substituted naphthalenes. Actual experimental values may vary.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound can be simulated using Time-Dependent DFT (TD-DFT). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov The electronic transitions, such as π → π* and n → π*, are influenced by the substituents on the naphthalene core. mdpi.com The presence of halogens and the isopropoxy group can cause shifts in the absorption bands compared to unsubstituted naphthalene.

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational spectra (IR and Raman) are calculated to understand the molecular vibrations of this compound. These simulations, typically performed using DFT methods, can help in the assignment of experimentally observed vibrational bands to specific functional groups and vibrational modes. nih.gov For instance, characteristic frequencies for C-Br, C-Cl, C-O, and aromatic C-H stretching and bending vibrations can be predicted.

Illustrative Simulated Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1500 - 1600 |

| C-O Stretch | 1200 - 1250 |

| C-Cl Stretch | 700 - 800 |

| C-Br Stretch | 550 - 650 |

Note: The data in this table is illustrative and based on typical values for similar substituted naphthalenes. Actual experimental values may vary.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and interactions with solvent molecules.

Conformational Analysis: The isopropoxy group attached to the naphthalene ring is not rigid and can rotate around the C-O bond. imperial.ac.uklibretexts.org MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations (rotamers). chemistrysteps.com The simulations can also reveal the energy barriers between different conformations. The size and shape of the isopropoxy group, along with steric interactions with the adjacent chlorine atom, will play a significant role in determining the preferred orientation of this group relative to the naphthalene plane.

Solvent Effects: The conformation and properties of this compound can be influenced by the surrounding solvent. MD simulations can explicitly model the solvent molecules, allowing for the study of solute-solvent interactions. In polar solvents, dipole-dipole interactions between the solvent and the polar C-Br, C-Cl, and C-O bonds can affect the conformational equilibrium. youtube.com The simulations can also provide insights into the solvation shell structure around the molecule.

Illustrative Conformational Analysis Data for this compound

| Dihedral Angle (C1-C2-O-CH) | Relative Energy (kcal/mol) | Solvent |

|---|---|---|

| ~0° (syn-periplanar) | Higher | Non-polar |

| ~180° (anti-periplanar) | Lower | Non-polar |

| ~180° (anti-periplanar) | Stabilized | Polar |

Note: The data in this table is illustrative and based on general principles of conformational analysis. Actual computational results may differ.

Quantitative Structure-Property Relationship (QSPR) Modeling for Substituted Naphthalenes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.netmdpi.com For a series of substituted naphthalenes, including this compound, QSPR models can be developed to estimate properties such as boiling point, solubility, and toxicity.

The development of a QSPR model involves several steps:

Data Collection: A dataset of substituted naphthalenes with known experimental values for the property of interest is compiled.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to establish a mathematical relationship between the molecular descriptors and the property of interest. mdpi.comnih.gov

Model Validation: The predictive ability of the QSPR model is assessed using statistical techniques to ensure its reliability for predicting the properties of new, untested compounds.

The substituents on the naphthalene core of this compound would contribute to the values of various molecular descriptors. For example, the presence of bromine and chlorine would influence descriptors related to atomic mass and electronegativity, while the isopropoxy group would affect descriptors related to molecular size and branching. These descriptors would then be used in a QSPR model to predict a specific property.

Illustrative QSPR Model for a Property of Substituted Naphthalenes

| Descriptor | Coefficient | Description |

|---|---|---|

| Molecular Weight | 0.85 | Overall size of the molecule |

| LogP | -0.23 | Lipophilicity |

| Number of Halogen Atoms | 1.54 | Contribution of halogens |

| Polar Surface Area | -0.67 | Polarity of the molecule |

Note: This table represents a hypothetical QSPR model for illustrative purposes. The descriptors and coefficients are not based on a specific published model for this class of compounds.

Chemical Reactivity and Transformation of 6 Bromo 1 Chloro 2 Isopropoxynaphthalene

Investigation of Halogen Reactivity

The presence of both bromine and chlorine on the aromatic scaffold provides opportunities for selective functionalization. The electronic environment of the naphthalene (B1677914) ring, influenced by the isopropoxy group, and the inherent differences in the C-Br and C-Cl bond strengths and reactivities are key factors in determining the outcome of various chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 6-Bromo-1-chloro-2-isopropoxynaphthalene, although it generally requires strong activation by electron-withdrawing groups. masterorganicchemistry.com In this compound, the reactivity of the halogen atoms towards nucleophilic attack is influenced by the electron-donating nature of the isopropoxy group.

SNAr reactions proceed through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The rate of reaction is accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the intermediate. masterorganicchemistry.com

For this compound, the isopropoxy group at C-2 is electron-donating, which generally disfavors SNAr. However, the relative reactivity of the two halogen atoms can be considered. The C-Cl bond at the C-1 position is alpha to the naphthalene ring fusion and adjacent to the isopropoxy group, while the C-Br bond is at the C-6 position on the other ring. The electron density and steric hindrance around each halogen will influence which is more susceptible to substitution. In some cases, the substitution can be facilitated by the presence of a strong nucleophile and harsh reaction conditions. youtube.com A study on 1-methoxy-2-(diphenylphosphinyl)naphthalene demonstrated that a methoxy (B1213986) group could be displaced by various nucleophiles in a nucleophilic aromatic substitution reaction. elsevierpure.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O coupling) at Halogen Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, and they represent a primary avenue for the functionalization of this compound. The differential reactivity of the C-Br and C-Cl bonds is a key aspect of these transformations, often allowing for selective coupling.

Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This allows for selective reaction at the bromine-substituted position while leaving the chlorine atom intact. Research on bromo-naphthalene scaffolds has shown the utility of palladium-catalyzed reactions in creating diverse chemical libraries. nih.gov

A variety of palladium-catalyzed cross-coupling reactions can be envisaged for this substrate:

Suzuki Coupling: Reaction with boronic acids or their esters to form C-C bonds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

C-O Coupling: Reaction with alcohols or phenols to form new ether linkages. nih.gov

The choice of palladium catalyst, ligand, base, and reaction conditions can be tailored to control the selectivity and efficiency of the coupling at either the bromo or chloro position. For instance, the use of sterically bulky phosphine (B1218219) ligands can facilitate reductive elimination, which is a crucial step in the catalytic cycle. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst/Ligand Example | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | 6-Aryl-1-chloro-2-isopropoxynaphthalene |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | N-Aryl-1-chloro-2-isopropoxynaphthalene |

| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | 6-Alkenyl-1-chloro-2-isopropoxynaphthalene |

| C-O Coupling | Alcohol | Pd(OAc)₂ / dppf | 6-Alkoxy-1-chloro-2-isopropoxynaphthalene |

Reductive Dehalogenation Strategies

Reductive dehalogenation offers a method to selectively remove one or both halogen atoms from this compound, leading to the formation of the corresponding des-halogenated naphthalenes. The selective removal of one halogen over the other can often be achieved by carefully choosing the reducing agent and reaction conditions.

Common methods for reductive dehalogenation of aryl halides include:

Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂, ammonium (B1175870) formate). This method can sometimes lead to the reduction of the naphthalene ring system under harsh conditions.

Metal/Acid Systems: Reagents like zinc dust in acetic acid can effectively reduce aryl halides.

Hydride Reagents: Strong hydride donors such as lithium aluminum hydride (LiAlH₄) can dehalogenate aryl halides, although their reactivity can sometimes be difficult to control.

Dissolving Metal Reductions: Systems like sodium in liquid ammonia (B1221849) (Birch reduction) can also effect dehalogenation, though this can also lead to reduction of the aromatic ring. researchgate.net

In some instances, reductive dehalogenation can compete with other reaction pathways, such as nucleophilic aromatic substitution, especially when using certain amines with nitro-activated iodoarenes. rsc.org The use of sodium sulfite (B76179) in an aqueous medium has been reported as a mild and environmentally friendly method for the reductive dehalogenation of certain activated (hetero)aryl bromides and iodides. rsc.org

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an aryl halide into an organometallic species, which can then be reacted with various electrophiles. This two-step process provides a powerful method for the introduction of a wide range of functional groups.

The reaction typically involves the treatment of the aryl halide with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. The rate of exchange generally follows the trend I > Br > Cl, suggesting that selective exchange at the C-Br bond of this compound is highly feasible.

Once the aryllithium or Grignard reagent is formed, it can be quenched with an electrophile to introduce a new substituent.

| Reagent for Exchange | Intermediate Formed | Electrophile (E+) | Final Product |

|---|---|---|---|

| n-BuLi | 6-Lithio-1-chloro-2-isopropoxynaphthalene | CO₂ | 6-Carboxy-1-chloro-2-isopropoxynaphthalene |

| i-PrMgCl | 6-(Magnesiochloro)-1-chloro-2-isopropoxynaphthalene | DMF | 6-Formyl-1-chloro-2-isopropoxynaphthalene |

| n-BuLi | 6-Lithio-1-chloro-2-isopropoxynaphthalene | (CH₃)₃SiCl | 6-(Trimethylsilyl)-1-chloro-2-isopropoxynaphthalene |

Reactivity of the Isopropoxy Moiety

The isopropoxy group is generally a stable ether linkage. However, under certain conditions, it can be cleaved.

Cleavage of the Ether Linkage under Acidic or Basic Conditions

The cleavage of the ether bond in this compound would result in the formation of 6-Bromo-1-chloro-2-naphthol.

Acidic Conditions: Ether cleavage is most commonly achieved under strongly acidic conditions, typically with strong hydrohalic acids like HBr or HI. libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com This is followed by nucleophilic attack by the halide ion. libretexts.org In the case of an aryl alkyl ether, the cleavage will always produce a phenol (B47542) and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to Sₙ1 and Sₙ2 reactions. libretexts.org Therefore, treatment of this compound with a strong acid like HBr would be expected to yield 6-Bromo-1-chloro-2-naphthol and isopropyl bromide. Weaker acids like HCl are generally not effective for ether cleavage. libretexts.org

The reaction mechanism can be either Sₙ1 or Sₙ2 at the alkyl portion, depending on its structure. pressbooks.pub For the isopropoxy group, which is a secondary alkyl group, the reaction could proceed through a mixture of both pathways.

Basic Conditions: Cleavage of aryl alkyl ethers under basic conditions is generally difficult and requires very strong bases, such as organolithium reagents, or harsh conditions. wikipedia.org Ethers are typically unreactive towards bases. libretexts.org Therefore, the isopropoxy group in this compound is expected to be stable under most basic reaction conditions.

Thermal Stability and Rearrangements Involving the Isopropoxy Group

Another potential thermal transformation is the Claisen rearrangement. This pericyclic reaction is characteristic of allyl aryl ethers and involves their thermal rearrangement to ortho-allylphenols. pressbooks.pub While the isopropoxy group itself is not an allyl group, this highlights a known pathway for rearrangements on substituted naphthols. Similarly, the Fries rearrangement, which involves the conversion of phenolic esters to hydroxyaryl ketones, is another example of a rearrangement that can occur on related structures under catalytic conditions. chemicalbook.comuci.edu

It is important to note that these rearrangements typically require specific structural features (like an allyl group for the Claisen rearrangement) or the presence of catalysts and high temperatures. In the absence of such conditions, the isopropoxy group on this compound is expected to be thermally stable.

Electrophilic Aromatic Substitution (EAS) on the Naphthalene Core

Electrophilic aromatic substitution (EAS) represents a primary pathway for the further functionalization of the this compound core. The regiochemical outcome of such reactions is determined by the combined directing effects of the existing bromo, chloro, and isopropoxy substituents.

The directing effects of substituents in electrophilic aromatic substitution are well-established. pressbooks.publibretexts.orgmasterorganicchemistry.comsavemyexams.comleah4sci.com In general, activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct to the meta position. pressbooks.publibretexts.orgmasterorganicchemistry.comsavemyexams.comleah4sci.com

In the case of this compound:

Isopropoxy Group (-O-iPr): This is a strongly activating, ortho, para-directing group due to the lone pair of electrons on the oxygen atom which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate.

Chloro (-Cl) and Bromo (-Br) Groups: Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directing because their lone pairs can participate in resonance stabilization of the arenium ion intermediate. libretexts.org

The interplay of these directing effects, along with steric hindrance, will determine the position of electrophilic attack. The isopropoxy group at C2 will strongly direct towards the C1 and C3 positions. However, the C1 position is already substituted with a chloro group. Therefore, the primary position for electrophilic attack is expected to be the C3 position. The bromo group at C6 will direct to the C5 and C7 positions. The chloro group at C1 will direct to the C8 and C4 positions.

Considering the strong activating effect of the isopropoxy group, the most likely positions for electrophilic substitution are those activated by this group. Steric hindrance from the bulky isopropoxy and the adjacent chloro group may influence the accessibility of certain positions.

| Substituent | Position | Electronic Effect | Directing Effect |

| Isopropoxy | 2 | Activating | Ortho, Para |

| Chloro | 1 | Deactivating | Ortho, Para |

| Bromo | 6 | Deactivating | Ortho, Para |

The unsubstituted positions on the naphthalene core of this compound are C3, C4, C5, C7, and C8. Based on the directing effects discussed above, the most probable sites for electrophilic attack are:

C3: Strongly activated by the ortho-directing isopropoxy group.

C5 and C7: Activated by the ortho and para-directing bromo group, respectively.

C4 and C8: Activated by the para and ortho-directing chloro group, respectively.

The strong activating nature of the isopropoxy group suggests that substitution at the C3 position is highly favored. However, the precise outcome will depend on the specific electrophile and reaction conditions, as steric factors can play a significant role, especially with bulky electrophiles. stackexchange.com For instance, in Friedel-Crafts acylation, the size of the acylating agent can influence the regioselectivity. stackexchange.comnih.govpsu.edursc.orgresearchgate.net

Regioselective Functionalization and Derivatization for Advanced Materials Precursors

The ability to selectively introduce new functional groups onto the this compound scaffold makes it a valuable precursor for the synthesis of advanced materials. Functionalized naphthalenes are known to be key components in the development of liquid crystals and polymers with specific optical and electronic properties. mdpi.comnih.govnrel.gov

The presence of the bromo and chloro substituents provides handles for further cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of a wide range of organic moieties. nih.gov The isopropoxy group can be cleaved to reveal a hydroxyl group, which can then be used for esterification or etherification to attach other functional units. google.com

Future Research Directions and Perspectives

Exploration of New Synthetic Pathways and Green Chemistry Innovations

The current synthesis of 6-Bromo-1-chloro-2-isopropoxynaphthalene likely involves the isopropylation of 6-bromo-1-chloro-2-naphthol. chemicalbook.com Future research should focus on optimizing this synthesis with an emphasis on green chemistry principles.

One avenue of exploration is the use of greener alkylating agents for the O-isopropylation step, moving away from traditional isopropyl halides which can produce stoichiometric amounts of salt waste. For instance, the use of isopropyl alcohol over solid acid catalysts, such as zeolites, could offer a more environmentally benign and potentially recyclable catalytic system. dicp.ac.cnrsc.org Another approach could involve chemoenzymatic strategies, which are gaining traction for their high selectivity and mild reaction conditions. mdpi.com

Furthermore, the synthesis of the 6-bromo-1-chloro-2-naphthol precursor itself could be a target for green innovation. chemicalbook.comchemicalbook.comorgsyn.orgyoutube.comprepchem.com Current methods for producing brominated and chlorinated naphthalenes often involve harsh reagents and can lead to mixtures of isomers. cardiff.ac.uk Research into highly regioselective halogenation reactions using solid-supported reagents or catalysts could improve the efficiency and reduce the environmental impact of the synthesis. mdpi.comresearchgate.net Modern synthetic methods, such as metal-catalyzed cross-coupling and annulation reactions, could also be explored to construct the substituted naphthalene (B1677914) core with greater atom economy and regiocontrol. researchgate.netthieme-connect.com A recent development in naphthalene synthesis involves the nitrogen-to-carbon transmutation of isoquinolines, which could offer a novel and regioselective route to polysubstituted naphthalenes. nih.gov

A comparative analysis of traditional versus greener synthetic routes could be quantified using reaction metrics, providing a clear rationale for adopting more sustainable practices. rsc.org

Comprehensive Mechanistic Studies of Key Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent functionalization of this compound is essential for controlling reaction outcomes and designing new derivatives. The naphthalene core is known to undergo electrophilic aromatic substitution, and the directing effects of the existing bromo, chloro, and isopropoxy substituents are of significant interest. youtube.comscribd.com

Future mechanistic studies should focus on:

Electrophilic Aromatic Substitution: Investigating the kinetics and thermodynamics of further substitutions (e.g., nitration, acylation, further halogenation) on the this compound ring. worldscientific.comacs.orgstackexchange.com Computational modeling, in conjunction with experimental studies, could predict the most likely sites of substitution and the stability of the resulting intermediates (naphthalenonium ions). youtube.com The interplay between the electron-withdrawing halogens and the electron-donating isopropoxy group would create a complex regiochemical landscape to explore.

Nucleophilic Aromatic Substitution: While less common for naphthalenes, the presence of halogens could open the door for nucleophilic aromatic substitution reactions under specific conditions, providing an alternative route for functionalization.

Metal-Catalyzed Cross-Coupling: Mechanistic investigations into reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the C-Br bond would be invaluable for creating a diverse library of derivatives. Understanding the oxidative addition and reductive elimination steps with this specific substrate is key to optimizing these powerful transformations.

Development of Highly Regioselective and Stereoselective Reactions

Building upon mechanistic understanding, a significant research effort should be directed towards developing highly selective reactions.

Regioselectivity: The development of catalytic systems that can direct further functionalization to a specific position on the naphthalene ring is a major challenge and a significant opportunity. The use of shape-selective catalysts, such as zeolites or other structured solids, has shown promise in controlling the regioselectivity of reactions on naphthalene. mdpi.comcardiff.ac.uk For example, in the bromination of naphthalene, different solid catalysts can favor the formation of different isomers. mdpi.comresearchgate.net Applying this concept to the more complex this compound system could lead to the synthesis of single isomers with high purity.

Stereoselectivity: If the isopropoxy group is replaced with a chiral auxiliary or if a chiral center is introduced elsewhere in the molecule, the development of stereoselective reactions becomes paramount. For instance, the enantioselective synthesis of axially chiral bi-naphthol derivatives is an active area of research, and similar strategies could be adapted for derivatives of this compound. acs.org Furthermore, dearomative dihydroxylation reactions, which can be performed stereoselectively using biomimetic catalysts, could introduce multiple stereocenters in a single step. acs.org

Advanced Characterization Techniques for Understanding Solid-State Behavior

The solid-state properties of organic molecules are dictated by their molecular structure and intermolecular interactions. Advanced characterization techniques are essential for a comprehensive understanding of this compound and its derivatives. imedpub.comijpsjournal.com

Single-Crystal X-ray Diffraction (SCXRD): Obtaining a single crystal of this compound would be a primary goal. SCXRD analysis would provide unambiguous confirmation of the molecular structure and detailed insights into the crystal packing. rsc.orgrsc.org This would allow for the study of intermolecular interactions such as halogen bonding (C-Br···O, C-Cl···O), π-π stacking, and other non-covalent interactions that govern the solid-state architecture. rsc.orgchemrxiv.orgchemrxiv.org

Solid-State NMR (ssNMR): For cases where suitable single crystals cannot be obtained, ssNMR can provide valuable structural information about the bulk material.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the intermolecular interactions and predict the crystal packing, complementing the experimental data from SCXRD. rsc.org

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) should be employed to determine melting points, phase transitions, and thermal stability, which are critical parameters for any potential application in materials science.

Emerging crystallization techniques, such as the "crystalline sponge" method, could also be employed to determine the structure of derivatives that are difficult to crystallize on their own. rsc.orgrsc.org

Design and Synthesis of Derivatives for Tailored Photophysical or Material Properties

The naphthalene core is a well-known fluorophore, and its photophysical properties are highly sensitive to the nature and position of its substituents. acs.orgrsc.orgacs.orgresearchgate.net This provides a fertile ground for the design and synthesis of new functional materials based on the this compound scaffold.

Future research in this area could involve:

Tuning Photophysical Properties: Systematically replacing the bromine atom via cross-coupling reactions with various electron-donating or electron-withdrawing groups to modulate the absorption and emission wavelengths, quantum yields, and Stokes shifts. acs.org The synthesis of a series of such derivatives would allow for the establishment of structure-property relationships.

Development of Molecular Sensors: Introducing specific functional groups that can interact with analytes of interest (e.g., metal ions, anions, or biomolecules) could lead to the development of new fluorescent chemosensors. The change in the fluorescence signal upon binding would be the sensing mechanism.

Liquid Crystals and Organic Electronics: The rigid, planar structure of the naphthalene core is a common feature in liquid crystalline materials and organic semiconductors. By attaching appropriate side chains, derivatives of this compound could be designed to exhibit mesomorphic phases or to function as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The presence of halogens could also influence the charge transport properties of these materials.

The synthesis of isotopically labeled derivatives could also be explored for applications in advanced NMR studies. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromo-1-chloro-2-isopropoxynaphthalene, and how can intermediates be characterized?

- Methodology :

- Step 1 : Start with 6-bromo-2-naphthol (as in ). React with isopropyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C to introduce the isopropoxy group.

- Step 2 : Chlorinate the naphthalene core at the 1-position using electrophilic chlorination agents (e.g., Cl₂/FeCl₃ or SO₂Cl₂). Monitor regioselectivity via HPLC or TLC .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water).

- Characterization : Use ¹H/¹³C NMR to confirm substitution patterns and GC-MS for purity assessment (>95% by area normalization) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR Analysis :

- ¹H NMR : Identify isopropoxy protons (δ 1.2–1.4 ppm for CH₃, δ 4.5–4.8 ppm for OCH(CH₃)₂) and aromatic protons (splitting patterns indicate substitution positions).

- ¹³C NMR : Confirm bromine (C-Br ~δ 115–120 ppm) and chlorine (C-Cl ~δ 125–130 ppm) substituents.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns for Br/Cl.

- X-ray Crystallography : Optional for absolute configuration confirmation if crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields when varying chlorination conditions?

- Methodology :

- Design of Experiments (DOE) : Use a factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, compare FeCl₃ vs. AlCl₃ in chlorination ( suggests AlCl₃ for regioselective bromination).

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediate species.

- Byproduct Analysis : Use HPLC-MS to detect side products (e.g., over-chlorinated derivatives) and adjust stoichiometry .

Q. What strategies optimize regioselectivity during electrophilic substitution on the naphthalene scaffold?

- Methodology :

- Directing Group Analysis : The isopropoxy group at position 2 is ortho/para-directing. Bromine at position 6 and chlorine at position 1 may alter electron density. Use DFT calculations (e.g., Gaussian software) to map electrostatic potential surfaces.

- Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance electrophilic attack at electron-rich positions.

- Experimental Validation : Synthesize derivatives with varying substituents and compare reaction outcomes via NOE NMR to confirm regiochemistry .

Q. How can flow chemistry improve the scalability and safety of synthesizing halogenated naphthalenes?

- Methodology :

- Microreactor Setup : Use continuous flow systems (e.g., Corning AFR) to control exothermic reactions (e.g., bromination) and reduce hazardous intermediate accumulation.

- In-line Monitoring : Integrate UV-Vis spectroscopy to track reaction progress and automate quenching.

- Case Study : highlights flow chemistry’s advantage in avoiding toxic solvents (e.g., CCl₄); apply similar principles to isopropoxylation steps .

Q. What purification challenges arise when isolating this compound, and how are they addressed?

- Methodology :

- Challenge : Co-elution of isomers (e.g., 1-chloro vs. 3-chloro derivatives).

- Solution : Use HPLC with a chiral column (e.g., Chiralpak IA) or gradient elution (hexane → ethyl acetate).

- Alternative : Recrystallization in mixed solvents (e.g., toluene/heptane) to exploit solubility differences.

- Validation : Compare melting points (DSC) and retention times with authentic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.